(S)-2-(Hydroxymethyl)glutarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

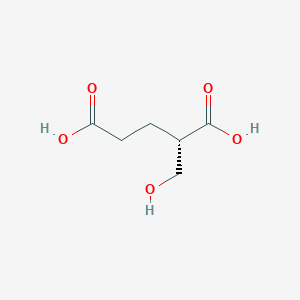

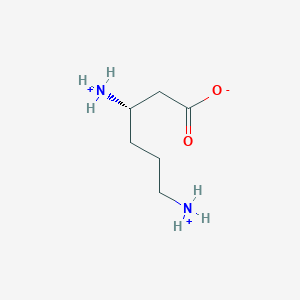

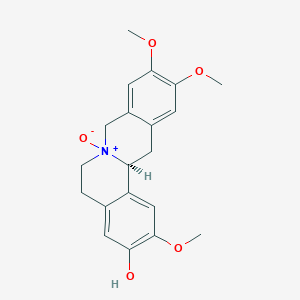

(S)-2-hydroxymethylglutaric acid is a 2-hydroxymethylglutaric acid. It is an enantiomer of a (R)-2-hydroxymethylglutaric acid.

Applications De Recherche Scientifique

Enzymatic Properties and Pathway Involvement

- 2-(Hydroxymethyl)glutarate Dehydrogenase : This enzyme, crucial in the anaerobic nicotinate fermentation pathway of Eubacterium barkeri, facilitates the conversion between (S)-2-formylglutarate and (S)-2-(hydroxymethyl)glutarate. The enzyme's structure, a novel member of the beta-hydroxyacid dehydrogenase family, showcases a unique tetrameric architecture with distinctive NAD-binding domains. Its kinetic properties, including NADH inhibition constants, have been extensively studied (Reitz, Alhapel, Essen, & Pierik, 2008).

Glutarate Production and Biotechnological Applications

- Glutarate Production in E. coli : A novel biosynthetic pathway for glutarate production in Escherichia coli was developed, utilizing a part of the glutaconate biosynthetic pathway. This artificial pathway involves converting α-ketoglutarate to 2-hydroxyglutarate, leading to glutarate production, showcasing the potential for biobased production of glutarate from renewable resources (Yu, Xia, Zhong, & Qian, 2017).

Metabolic Regulation and Disease Implications

- Regulation of Glutarate Metabolism : In Pseudomonas putida KT2440, the regulatory mechanisms of glutarate metabolism, which is crucial for understanding diseases like glutaric aciduria type I, were elucidated. The study identified CsiR as a regulator that also modulates l-2-HG metabolism, contributing to the discovery of other regulatory proteins involved in l-2-HG catabolism (Zhang et al., 2019).

Clinical Applications in Medical Imaging

- Magnetic Resonance Spectroscopy in Gliomas : 2-Hydroxy-glutarate, detectable in IDH-mutated gliomas, was studied using advanced magnetic resonance spectroscopic imaging (MRSI) techniques. The SLOW-EPSI method at 7 Tesla was found to be highly accurate in predicting IDH mutation status, demonstrating the potential of 2-hydroxy-glutarate detection in clinical diagnostics (Weng et al., 2023).

Biotechnology and Chemical Industry

- Biotechnological Production of Glutarate : Research on the bio-based production of glutarate, an important dicarboxylic acid, using Corynebacterium glutamicum demonstrated novel synthetic pathways. This pathway extension of L-lysine biosynthesis enabled fermentative production of l-2-hydroxyglutarate, a valuable chemical for the pharmaceutical and agrochemical industries (Prell, Burgardt, Meyer, & Wendisch, 2021).

Propriétés

Nom du produit |

(S)-2-(Hydroxymethyl)glutarate |

|---|---|

Formule moléculaire |

C6H10O5 |

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

(2S)-2-(hydroxymethyl)pentanedioic acid |

InChI |

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |

Clé InChI |

XPQIPNORJZZYPV-BYPYZUCNSA-N |

SMILES isomérique |

C(CC(=O)O)[C@@H](CO)C(=O)O |

SMILES canonique |

C(CC(=O)O)C(CO)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)